molecular formula C22H19ClN2OS2 B11352517 3-chloro-6-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide

Cat. No.: B11352517
M. Wt: 427.0 g/mol
InChI Key: JAXHAEJZXLXGOX-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a thiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Benzothiophene Core: This step involves the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions.

    Introduction of Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.

    Coupling to Form Carboxamide: The final step involves the coupling of the thiazole-substituted benzothiophene with an appropriate amine under amide-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-6-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural features make it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole and benzothiophene rings could facilitate binding to hydrophobic pockets, while the carboxamide group may form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-methylbenzenamine: A simpler compound with a similar chloro and methyl substitution pattern.

    4-methylphenylthiazole: Contains the thiazole ring and methylphenyl group.

    Benzothiophene derivatives: Various derivatives with different substituents on the benzothiophene core.

Uniqueness

3-chloro-6-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C22H19ClN2OS2

Molecular Weight

427.0 g/mol

IUPAC Name

3-chloro-6-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H19ClN2OS2/c1-13-3-6-15(7-4-13)22-25-16(12-27-22)9-10-24-21(26)20-19(23)17-8-5-14(2)11-18(17)28-20/h3-8,11-12H,9-10H2,1-2H3,(H,24,26)

InChI Key

JAXHAEJZXLXGOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl

Origin of Product

United States

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